5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFVCMOANNSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the desired oxazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole N-oxides.
Reduction Reactions: Formation of dihydrooxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole exhibit anticancer properties. The oxazole ring is known for its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that derivatives of oxazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the chloromethyl and fluorophenyl groups enhances its interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.
Organic Synthesis Intermediate
5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. The chloromethyl group is particularly useful for introducing new functionalities into the target molecules.
Polymer Chemistry
In material science, this compound can be employed in the synthesis of specialized polymers. The incorporation of oxazole units into polymer backbones can impart unique properties such as thermal stability and enhanced mechanical strength. These polymers could find applications in coatings, adhesives, and other industrial materials.
Fluorescent Materials
The fluorophenyl group in the compound may also contribute to the development of fluorescent materials. Such materials are essential in various applications including sensors and imaging technologies. Research into the photophysical properties of related compounds suggests potential uses in optoelectronic devices.
Case Study 1: Anticancer Compound Development
A study published in the Journal of Medicinal Chemistry explored a series of oxazole derivatives for their anticancer activity. The findings indicated that compounds with similar structures to 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole showed significant inhibition of cancer cell proliferation in vitro .
Case Study 2: Synthesis of New Antimicrobials
Another research effort focused on synthesizing new antimicrobial agents based on the oxazole framework. The study demonstrated that modifications to the chloromethyl group could enhance antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
a) 3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles
- Example: 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e) Key Differences: Replaces the 4-fluorophenyl group with a furan ring and a phenolic substituent. Activity: Demonstrated potent MAO inhibitory activity (antidepressant and anxiolytic effects) without neurotoxicity . Structural Impact: The phenolic –OH group likely enhances hydrogen bonding, improving target binding compared to the chloro/fluoro substituents in the target compound.
b) Anticancer Oxadiazoles
- Example : 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A)
- Key Differences : Contains an oxadiazole core instead of isoxazoline and additional phenyl groups.
- Activity : Exhibits anti-breast cancer activity but poses cardiotoxicity risks due to mechanisms involving cardiomyocyte toxicity .
- Structural Impact : The oxadiazole ring may confer greater metabolic stability but introduces toxicity concerns absent in isoxazolines.
Agrochemical Analogues
a) Pyroxasulfone
- Structure : 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole.
- Key Differences : Contains a sulfonyl group and complex heterocyclic substituents instead of chloromethyl and 4-fluorophenyl.
- Activity : Pre-emergence herbicide with broad-spectrum weed control and crop safety .
- Structural Impact : The sulfonyl and trifluoromethyl groups enhance herbicidal potency but reduce synthetic accessibility compared to the simpler target compound.
Physicochemical and Spectroscopic Comparisons
Table 1: Physical Properties of Selected Isoxazolines
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₀H₉ClFNO | 213.64 | ~2.5* | Chloromethyl, 4-fluorophenyl |
| 5-(1-Chloroethyl)-3-(2,4,6-TMP)-oxazole | C₁₄H₁₈ClNO | 251.75 | 4.0 | Chloroethyl, trimethylphenyl |
| Pyroxasulfone | C₁₂H₁₄F₅N₃O₄S | 403.31 | 2.8 | Sulfonyl, difluoromethoxy |
*Estimated based on structural similarity to and .
Table 2: Spectroscopic Data
| Compound | IR (C=N stretch, cm⁻¹) | NMR (Key Peaks) |
|---|---|---|
| Target Compound* | ~1660 | δ 3.85 (d, C-4), δ 5.93 (t, C-5) |
| ISO-01 () | 1660.76 | δ 7.14–7.78 (Ar-H), δ 3.85 (C-4) |
| 2b () | 1661 | δ 7.30–7.48 (Ar-H), δ 3.85 (C-4) |
*Predicted based on analogues in and .
Biological Activity
5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring and chloromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.
The synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized using chlorinating agents like thionyl chloride or phosphorus oxychloride. The resulting compound has a molecular formula of C₁₀H₉ClFNO and a molecular weight of 213.64 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity and specificity towards these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway activation |
| U-937 | 25.72 | Cell cycle arrest and apoptosis induction |
| A549 | 20.00 | Inhibition of proliferation through enzyme modulation |
Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant in cancer metabolism. For instance, it selectively inhibits human carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, which are often overexpressed in tumors:
| Enzyme | Kᵢ (pM) |
|---|---|
| hCA IX | 89 |
| hCA II | 750 |
This selective inhibition suggests that 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole could be developed as a targeted therapy for cancers expressing these enzymes .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study reported that treatment with the compound resulted in increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting breast cancer cells .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, reinforcing the in vitro findings regarding its anticancer efficacy .
Q & A
Q. What are the established synthetic routes for 5-(Chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted nitriles and hydroxylamine derivatives, followed by chloromethylation. Key steps include:
- Cyclization : Reaction of 4-fluorophenyl-substituted nitrile oxides with allyl chloride under basic conditions to form the dihydroisoxazole ring.
- Chloromethylation : Introduction of the chloromethyl group via radical-initiated halogenation or nucleophilic substitution.
Q. Critical Parameters :
- Temperature control (< 40°C) minimizes side reactions like ring-opening.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and regioselectivity .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR : H NMR confirms the dihydroisoxazole ring (δ 4.2–4.8 ppm, ABX coupling) and chloromethyl group (δ 3.9 ppm, triplet). F NMR detects the 4-fluorophenyl substituent (δ -110 to -115 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and dihedral angles critical for stability. For example, C-Cl bond length averages 1.79 Å, and the fluorophenyl ring exhibits a 15° tilt relative to the oxazole plane .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Methodological Answer: The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide character. Computational studies (DFT at B3LYP/6-31G*) show:
Q. How does substitution on the fluorophenyl ring modulate biological activity, particularly enzyme inhibition?
Methodological Answer: Comparative studies of fluorophenyl-substituted isoxazoles reveal:
- Enzyme Inhibition : 3-(4-Fluorophenyl) derivatives show IC values of 0.122 mM for glutathione S-transferase (GST), attributed to π-π stacking with aromatic residues in the active site .
- SAR Analysis : Electron-withdrawing groups (e.g., -F) enhance binding affinity by stabilizing charge-transfer interactions.
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Predict binding poses with GST, showing hydrogen bonding between the oxazole oxygen and Arg13.
- MD Simulations (GROMACS) : 100-ns trajectories confirm stable binding in aqueous environments, with RMSD < 2.0 Å .
Q. Are there contradictions in reported data on the compound’s stability under acidic conditions?
Methodological Answer: Discrepancies arise from solvent-dependent degradation pathways:
- Contradiction : One study reports 90% stability in HCl/EtOH (pH 2), while another observes 40% degradation in HCl/H2O.
- Resolution : Hydrolysis is accelerated in protic solvents due to solvolysis of the oxazole ring. Ethanol stabilizes the compound via hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
